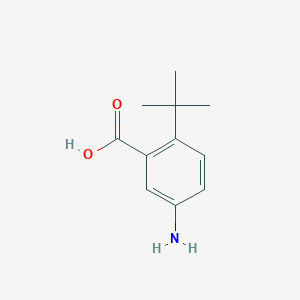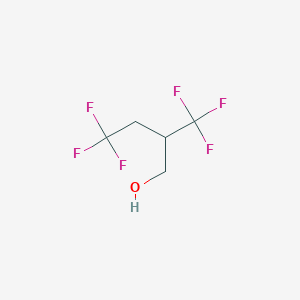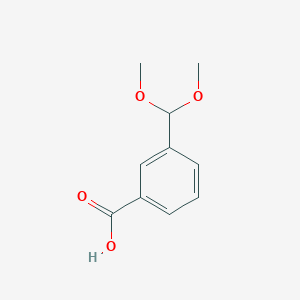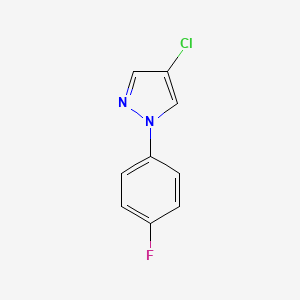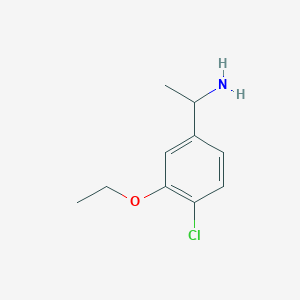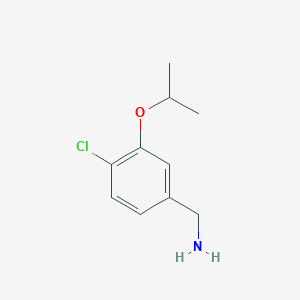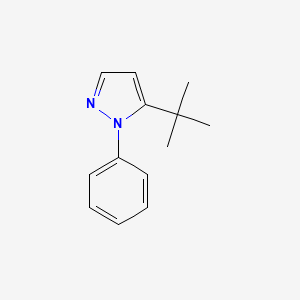![molecular formula C7H6BrNO B7964995 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B7964995.png)
5-Bromo-2,3-dihydrofuro[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Bromo-2,3-dihydrofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and arylboronic acids to replace the bromine atom with an aryl group.
Base-Catalyzed Reactions: Reactions involving bases such as potassium hydroxide can lead to the formation of multi-substituted dihydrofuropyridine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted derivatives of this compound .
科学研究应用
5-Bromo-2,3-dihydrofuro[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a nicotinic receptor agonist.
Materials Science: Its fused ring system can be used in the design of novel materials with specific electronic properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
作用机制
The mechanism of action of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets. For example, as a nicotinic receptor agonist, it binds to nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent cellular responses . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound shares a similar fused ring system but lacks the bromine atom at the 5-position.
5-Bromo-2-methylpyridin-3-amine: This compound has a similar bromine substitution but differs in the overall ring structure.
Uniqueness
5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is unique due to its specific fused ring system and bromine substitution, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-bromo-2,3-dihydrofuro[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSONWRCBVHUTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
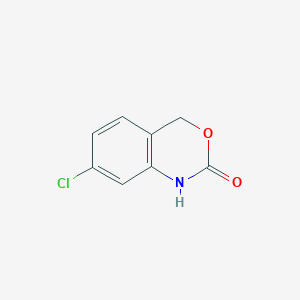
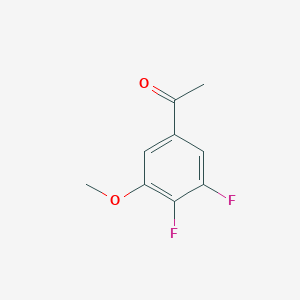
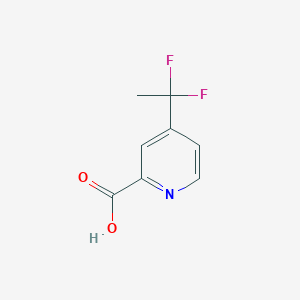
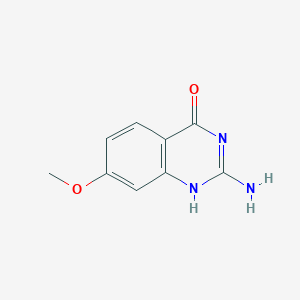
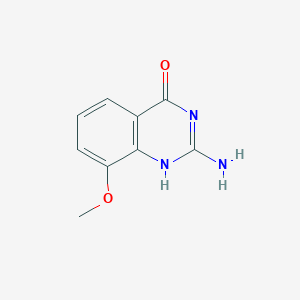
![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7964948.png)
